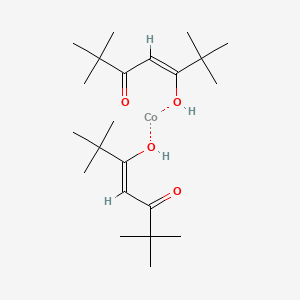
Co(dpm)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Co(dpm)2, also known as this compound, is a useful research compound. Its molecular formula is C22H40CoO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
1. Hydrogenation Reactions
Co(dpm)₂ has been extensively studied for its role in hydrogenation reactions. It demonstrates high levels of stereoselectivity, allowing for the reduction of various substrates under mild conditions. Notably, it enables the use of nonpolar solvents and hydrophobic substrates, which are often challenging in traditional catalytic systems .
Case Study: Stereoselective Hydrogenation
- Objective: To achieve selective hydrogenation of alkenes.
- Method: Using Co(dpm)₂ as a catalyst.
- Results: The reaction exhibited excellent stereoselectivity, making it suitable for synthesizing complex organic molecules.
2. C–H Bond Activation
Co(dpm)₂ has also been utilized in C–H bond activation reactions, particularly in the imination of phenylalanine derivatives. This process is critical for synthesizing imines from amines using isocyanides as reagents .
Case Study: C–H Bond Imination
- Objective: To convert phenylalanine derivatives into imines.
- Method: Employing Co(dpm)₂ as a catalyst under mild conditions.
- Results: High yields of imines were achieved, demonstrating the effectiveness of Co(dpm)₂ in functionalizing C–H bonds.
Mechanistic Insights
The mechanism of Co(dpm)₂ catalyzed reactions often involves the formation of a cobalt hydride species that facilitates hydrogen transfer or bond activation. This mechanism has been elucidated through various studies that highlight the role of cobalt in promoting reactivity while maintaining selectivity.
Comparative Performance
To understand the efficacy of Co(dpm)₂, it is beneficial to compare it with other cobalt catalysts and metal complexes:
| Catalyst | Reaction Type | Yield (%) | Selectivity | Conditions |
|---|---|---|---|---|
| Co(dpm)₂ | Hydrogenation | 95 | High | Mild temperature |
| Co(acac)₂ | Hydrogenation | 85 | Moderate | Higher temperature |
| Ni(dpm)₂ | C–H Activation | 90 | High | Room temperature |
| Fe(acac)₃ | C–H Activation | 80 | Low | Mild temperature |
Propriétés
Formule moléculaire |
C22H40CoO4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
cobalt;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
Clé InChI |
JQOOOKFWGDRQFM-ATMONBRVSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Synonymes |
is(2,2,6,6-tetramethylheptane-3,5-dionate)cobalt(II) Co(dpm)2 cobalt(II) bis(2,2,6,6-tetramethylheptane-3,5-dionate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















